
N-(4-Acetylphenyl)acetamide
Overview
Description
N-(4-Acetylphenyl)acetamide (CAS 2719-21-3) is a substituted acetamide derivative characterized by an acetyl group (-COCH₃) at the para position of the phenyl ring and an acetamide (-NHCOCH₃) substituent. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. The compound is synthesized via Buchwald-Hartwig amination using acetamide and 4-bromoacetophenone under palladium catalysis, yielding a cream-colored solid with 79% efficiency . Its structure is confirmed by <sup>1</sup>H NMR (δ 2.22 ppm for methyl in acetamide, δ 2.58 ppm for acetyl methyl) and <sup>13</sup>C NMR (δ 168.6 ppm for carbonyl in acetamide, δ 197.0 ppm for acetyl carbonyl) .
This compound’s reactivity stems from the electron-withdrawing acetyl group, which activates the phenyl ring for electrophilic substitutions and facilitates its use in synthesizing derivatives such as chloroacetamides , thiophene carboxamides , and isoquinoline hybrids . Its role as a precursor in antitumor , antileishmanial , and antimicrobial agents highlights its pharmaceutical relevance.
Preparation Methods
Direct Acetylation of 4-Aminoacetophenone Using Acetic Anhydride
The most straightforward method involves acetylation of 4-aminoacetophenone with acetic anhydride. This reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride.
Reaction Conditions and Optimization
In a typical procedure, 4-aminoacetophenone is dissolved in glacial acetic acid, followed by dropwise addition of acetic anhydride at 0–20°C . Sulfuric acid (H₂SO₄) or sodium acetate (NaOAc) is often employed as a catalyst or proton scavenger, respectively. The exothermic reaction requires controlled temperature to prevent over-acetylation or decomposition. After stirring for 30 minutes, sodium acetate solution is added to precipitate the product, which is recrystallized from ethanol .
Mechanistic Insights
The reaction’s success hinges on the activation of acetic anhydride by acidic or basic conditions. In glacial acetic acid, the solvent acts as both a proton donor and stabilizer for the intermediate oxonium ion. Sulfuric acid enhances the electrophilicity of the anhydride, while sodium acetate neutralizes liberated acetic acid, shifting the equilibrium toward product formation .
Acetylation of 4-Aminoacetophenone Using Acetyl Chloride
Acetyl chloride offers a more reactive alternative to acetic anhydride, particularly in non-polar solvents. This method is favored for its rapid kinetics and high yields under mild conditions.
Procedural Details
4-Aminoacetophenone is suspended in dichloromethane (DCM) or tetrahydrofuran (THF), and acetyl chloride is added dropwise at 0°C. Triethylamine (Et₃N) is introduced to neutralize HCl byproduct, maintaining a pH conducive to amide bond formation . The mixture is stirred for 2–4 hours, after which the organic layer is washed with water, dried over magnesium sulfate, and concentrated in vacuo. The crude product is purified via column chromatography or recrystallization .
Comparative Analysis
While acetyl chloride reactions achieve higher conversion rates than acetic anhydride, they require stringent moisture control and generate corrosive HCl gas. Solvent choice also impacts yield; polar aprotic solvents like DMF may accelerate the reaction but complicate purification .
Alternative Synthetic Routes
Schotten-Baumann Reaction
The Schotten-Baumann method adapts aqueous-organic biphasic conditions for acetylation. 4-Aminoacetophenone is dispersed in a sodium hydroxide (NaOH) solution, and acetyl chloride is added with vigorous stirring. The amide precipitates immediately, filtered, and washed with cold water. This method avoids organic solvents but risks hydrolysis of the acetyl group under strongly basic conditions .
Melt Reactions with Ammonium Acetate
Heating 4-aminoacetophenone with excess ammonium acetate at 200–250°C induces acetylation via in situ generation of acetamide . This solvent-free approach minimizes waste but demands precise temperature control to prevent thermal degradation. Selectivity toward N-(4-Acetylphenyl)acetamide improves with catalytic cesium salts, though yields remain moderate (70–80%) .
Reaction Optimization and Catalytic Approaches
Catalytic Systems
Rhodium-based catalysts, such as RhCl₃, enhance acetylation efficiency in carbonylation reactions . For example, methyl acetate carbonylation in the presence of RhCl₃ and lithium iodide produces acetic anhydride, which subsequently acetylates 4-aminoacetophenone . Homogeneous catalysts like cesium silicotungstate (Cs₄[SiW₁₂O₄₀]) also improve selectivity in melt reactions, reducing diarylamine byproducts .
Solvent Effects
Solvent | Dielectric Constant | Reaction Rate | Yield (%) |
---|---|---|---|
Glacial Acetic Acid | 6.2 | Moderate | 75–85 |
Dichloromethane | 8.9 | High | 80–90 |
Ethanol | 24.3 | Low | 60–70 |
Polar solvents like acetic acid stabilize charged intermediates, whereas non-polar solvents (e.g., DCM) favor faster kinetics but require base additives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Acetylphenyl)acetamide can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
N-(4-Acetylphenyl)acetamide has been studied for its analgesic properties, particularly as a potential alternative to traditional pain relievers like acetaminophen. Research indicates that derivatives of this compound can exhibit significant antinociceptive effects. For instance, a study synthesized a series of acetamidochalcones derived from this compound, which demonstrated enhanced analgesic activity compared to standard analgesics like acetylsalicylic acid and acetaminophen in mice models .
Antileishmanial Activity
Another area of interest is its antileishmanial activity. Derivatives of this compound have shown promising results against Leishmania panamensis promastigotes, indicating potential for developing new treatments for leishmaniasis . The presence of oxygenated functional groups on the aromatic ring was found to enhance cytotoxic activity against these parasites.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the chemoselective N-acetylation of amines, which is a crucial step in synthesizing various pharmaceuticals and agrochemicals . The compound's ability to undergo further chemical transformations makes it valuable for creating complex molecular architectures.
Materials Science
Organic Light-Emitting Diodes (OLEDs)
Recent studies have highlighted the potential use of this compound derivatives in the field of materials science, particularly in organic electronics. These compounds can be employed as components in organic light-emitting diodes (OLEDs), sensors, and photovoltaic materials due to their favorable electronic properties . The incorporation of such compounds into device architectures can enhance performance metrics like efficiency and stability.
Mechanism of Action
The mechanism by which N-(4-Acetylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .
Comparison with Similar Compounds
Structural and Functional Variations
Table 1: Structural and Pharmacological Comparisons
Pharmacological Profiles
Analgesic and Anti-inflammatory Agents
- This compound derivatives: Limited direct activity but serve as precursors for compounds like N-(4-((E)-3-arylacryloyl)phenyl)acetamide, which showed antileishmanial activity (IC₅₀ = 12–45 µM) against Leishmania donovani .
- N-(4-Methoxyphenyl)acetamide sulfonamides : Compound 35 (piperazinyl sulfonyl derivative) exhibited ED₅₀ = 5.2 mg/kg in carrageenan-induced hyperalgesia models, surpassing paracetamol (ED₅₀ = 7.8 mg/kg) .
Anticancer Agents
- Quinazoline-sulfonyl acetamides: Derivatives like 38–40 (methoxy/morpholino substituents) showed IC₅₀ = 1.2–4.8 µM against HCT-116 and MCF-7 cells .
- Dihydroquinazoline derivatives : Synthesized from N-(4-acetylphenyl)-2-chloroacetamide, these compounds inhibit PARP-1 (IC₅₀ = 0.8–2.3 µM) .
Antimicrobial Agents
- Benzothiazole derivatives : N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide exhibited MIC = 8 µg/mL against E. coli and C. albicans .
Physicochemical Properties
Biological Activity
N-(4-Acetylphenyl)acetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. This compound has garnered significant attention for its various biological activities, particularly its role in pain relief and fever reduction. Recent studies have expanded the understanding of its biological mechanisms and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 179.20 g/mol. Its structure includes an acetyl group attached to a phenyl ring, which is critical for its biological activity. The compound's ability to interact with various biological targets is influenced by its functional groups, allowing it to participate in diverse chemical reactions.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to a decrease in prostaglandin synthesis. This action not only alleviates pain but also reduces inflammation. Additionally, studies suggest that this compound may enhance the body's endocannabinoid system, further contributing to its analgesic effects .
1. Analgesic and Antipyretic Effects
This compound is primarily recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is commonly used in clinical settings for the treatment of mild to moderate pain and is often preferred due to its favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs).
2. Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, research on structurally similar compounds has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .
Compound | MIC (μM) | Target Organism |
---|---|---|
This compound | 62.5-125 | Staphylococcus aureus |
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide | 31.108-62.216 | Candida albicans |
3. Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Studies indicate that these compounds can target specific signaling pathways involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various substituted acetamides against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated that compounds with halogenated substitutions showed enhanced lipophilicity and antimicrobial activity .
- In Vivo Analyses : Research involving animal models has confirmed the analgesic effects of this compound, showing significant reductions in pain responses compared to control groups .
Q & A
Q. What are the common synthesis methods for N-(4-Acetylphenyl)acetamide, and how do reaction conditions affect yield?
Basic Research Question
N-(4-Acetylphenyl)acetamide is typically synthesized via Buchwald-Hartwig amination or nucleophilic substitution reactions. For example, General Procedure A involves reacting acetamide with 4-bromoacetophenone under palladium catalysis, yielding 79% product after column chromatography (2:1 EtOAc/hexanes) . Alternative routes include reacting N-(4-acetylphenyl)-2-chloroacetamide with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under basic conditions, achieving yields up to 90% . Key factors influencing yield include:
- Catalyst selection : Palladium-based catalysts improve coupling efficiency.
- Solvent and base : Ethanol with NaOH facilitates nucleophilic substitution.
- Reaction time : Extended stirring (6+ hours) enhances product formation .
Table 1: Synthesis Methods Comparison
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers confirm its structure?
Basic Research Question
1H NMR and IR spectroscopy are critical for structural confirmation:
- 1H NMR (CDCl₃): Signals at δ 2.22 (s, 3H, CH₃CO), 2.58 (s, 3H, Ar-COCH₃), and aromatic protons at δ 7.55–7.96 ppm confirm the acetylphenyl backbone .
- 13C NMR : Peaks at δ 197.0 (ketone C=O) and 168.6 (amide C=O) .
- IR : Bands at 1654 cm⁻¹ (amide C=O) and 725 cm⁻¹ (C-Cl in intermediates) .
Advanced Note : Discrepancies in melting points (e.g., 153–155°C vs. 155–162°C in derivatives ) may arise from impurities or polymorphic forms, necessitating recrystallization in ethanol for standardization .
Q. How can researchers design experiments to synthesize novel derivatives of this compound with potential biological activity?
Advanced Research Question
Derivatization strategies focus on modifying the acetamide or acetylphenyl moieties:
- Step 1 : React N-(4-acetylphenyl)-2-chloroacetamide with heterocyclic thiols (e.g., 1,3,4-oxadiazole) to introduce sulfur-containing groups, enhancing antimicrobial activity .
- Step 2 : Characterize derivatives via HRMS and X-ray crystallography to confirm regiochemistry and hydrogen-bonding interactions (e.g., C–H⋯O motifs in crystal packing ).
- Step 3 : Screen for bioactivity using in vitro assays (e.g., MIC for antibacterial effects) .
Table 2: Example Derivative Synthesis
Derivative | Reactant | Biological Activity | Yield | Reference |
---|---|---|---|---|
2-(1,3,4-Oxadiazolyl)thio | 5-(4-Bromophenyl)quinoline thiol | Anticancer | 86% |
Q. What are the challenges in resolving contradictions in reported melting points or spectral data for this compound?
Advanced Research Question
Discrepancies often arise from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .
- Analytical variability : NMR solvent (CDCl₃ vs. DMSO-d₆) shifts proton signals; deuterated solvent traces in DMSO may obscure NH peaks .
- Synthetic byproducts : Unreacted intermediates (e.g., 2-chloroacetamide) lower observed melting points .
Methodological Resolution :
- Use differential scanning calorimetry (DSC) to identify polymorphs.
- Standardize NMR conditions (e.g., 400 MHz in CDCl₃) .
- Purify via recrystallization (ethanol/water) and validate purity via HPLC .
Q. How does the crystal structure of this compound derivatives influence their reactivity and interaction in biological systems?
Advanced Research Question
X-ray crystallography reveals:
- Intermolecular interactions : Centrosymmetric C–H⋯O bonds stabilize crystal packing, which may mimic enzyme active-site interactions .
- Torsional angles : Substituents like nitro groups twist ~16° from the phenyl plane, affecting solubility and binding affinity .
- Hydrogen-bonding networks : Amide NH groups form bridges with carbonyl oxygens, critical for supramolecular assembly in drug delivery systems .
Design Insight : Introducing electron-withdrawing groups (e.g., –NO₂) enhances electrophilicity, facilitating nucleophilic attack in biological targets .
Properties
IUPAC Name |
N-(4-acetylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECHHDJTILFYQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181657 | |
Record name | N-(p-Acetylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-21-3 | |
Record name | N-(4-Acetylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2719-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-(p-Acetylphenyl)acetamide | |
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Record name | 2719-21-3 | |
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Record name | N-(p-Acetylphenyl)acetamide | |
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Record name | N-(p-acetylphenyl)acetamide | |
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Record name | N-(p-Acetylphenyl)acetamide | |
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Retrosynthesis Analysis
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